Cas no 2228247-11-6 (2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide)

2-(2,2-Dimethyl-1,1-dioxo-1λ⁶-thiolan-3-yl)ethanimidamide is a specialized organic compound featuring a sulfolane-derived structure with an ethanimidamide functional group. Its key advantages include a stable cyclic sulfone moiety, which enhances thermal and oxidative stability, and the presence of a reactive amidine group, making it a versatile intermediate in synthetic chemistry. The dimethyl substitution on the thiolane ring contributes to steric hindrance, potentially improving selectivity in reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique structural features enable the development of novel bioactive molecules. Its well-defined reactivity profile and robust stability make it a valuable building block for complex organic synthesis.
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide structure
2228247-11-6 structure
商品名:2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
CAS番号:2228247-11-6
MF:C8H16N2O2S
メガワット:204.289840698242
CID:6000649
PubChem ID:165713213

2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
    • EN300-2006056
    • 2228247-11-6
    • インチ: 1S/C8H16N2O2S/c1-8(2)6(5-7(9)10)3-4-13(8,11)12/h6H,3-5H2,1-2H3,(H3,9,10)
    • InChIKey: BLWOZRILAMZZMP-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(CC(=N)N)C1(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 204.09324893g/mol
  • どういたいしつりょう: 204.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 92.4Ų

2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2006056-10.0g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
10g
$6758.0 2023-05-31
Enamine
EN300-2006056-2.5g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
2.5g
$3080.0 2023-09-16
Enamine
EN300-2006056-1.0g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
1g
$1572.0 2023-05-31
Enamine
EN300-2006056-0.05g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
0.05g
$1320.0 2023-09-16
Enamine
EN300-2006056-0.25g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
0.25g
$1447.0 2023-09-16
Enamine
EN300-2006056-0.5g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
0.5g
$1509.0 2023-09-16
Enamine
EN300-2006056-5.0g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
5g
$4557.0 2023-05-31
Enamine
EN300-2006056-1g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
1g
$1572.0 2023-09-16
Enamine
EN300-2006056-10g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
10g
$6758.0 2023-09-16
Enamine
EN300-2006056-0.1g
2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide
2228247-11-6
0.1g
$1384.0 2023-09-16

2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide 関連文献

2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamideに関する追加情報

Introduction to 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide (CAS No. 2228247-11-6) in Modern Chemical and Pharmaceutical Research

2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide, identified by the chemical registration number CAS No. 2228247-11-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring a thiolan core with an ethanimidamide moiety, positions it as a versatile intermediate in the development of novel therapeutic agents. This introduction delves into the compound's structural characteristics, synthetic pathways, and its emerging applications in medicinal chemistry, particularly in the context of recent advancements in drug discovery.

The molecular architecture of 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide is characterized by a five-membered thiolan ring substituted with a dimethyl-substituted dioxo group at the 1-position and an ethanimidamide functional group at the 3-position. This configuration imparts unique reactivity and binding potential, making it a valuable scaffold for designing molecules with enhanced pharmacological properties. The presence of both electrophilic and nucleophilic centers within the molecule allows for diverse chemical transformations, facilitating its integration into complex synthetic schemes.

In recent years, there has been growing interest in thiolan derivatives due to their potential biological activities. The thiolan scaffold is known for its ability to mimic sulfur-containing heterocycles found in natural products, which are often associated with significant pharmacological effects. The dimethyl-substituted dioxo group further enhances the compound's electronic properties, influencing its interactions with biological targets. These features have prompted researchers to explore 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide as a candidate for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The ethanimidamide moiety is particularly noteworthy, as it can be modified to introduce various pharmacophores that are critical for drug design. For instance, it can serve as a precursor for synthesizing molecules with anti-inflammatory, antimicrobial, or anticancer properties. Recent studies have demonstrated that derivatives of this class exhibit promising activity against several disease-related pathways. This has spurred further investigation into the structural optimization and functionalization of 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide.

The synthesis of CAS No. 2228247-11-6 involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic strategies include cyclization reactions to form the thiolan ring and subsequent functionalization to introduce the dimethyl-substituted dioxo group and the ethanimidamide moiety. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound, reducing costs and improving yields. These advancements are crucial for facilitating its application in industrial-scale drug development programs.

From a computational chemistry perspective, the molecular properties of 2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide have been extensively studied using advanced modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of derivatives with enhanced biological activity. These computational studies have also revealed potential binding modes with biological targets such as enzymes and receptors involved in disease pathways. Such information is invaluable for guiding experimental efforts aimed at optimizing drug-like properties.

The pharmaceutical industry has shown particular interest in thiolan-based compounds due to their potential therapeutic applications. Preclinical studies have indicated that derivatives of this class exhibit inhibitory activity against various enzymes implicated in inflammatory responses and cancer progression. For example, modifications to the ethanimidamide moiety have led to compounds that show potent inhibition of cyclooxygenase (COX) enzymes without significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This has positioned CAS No. 2228247-11-6 as a promising lead compound for further development.

Another area of interest is the use of this compound as a chiral building block in asymmetric synthesis. The stereochemistry of the thiolan ring can be controlled during synthesis to produce enantiomerically pure derivatives with tailored biological activities. Chiral drugs often exhibit improved efficacy and reduced toxicity compared to their racemic counterparts, making this approach highly desirable in modern drug development. Recent advances in asymmetric catalysis have made it possible to produce enantiomerically enriched forms of thiolan derivatives efficiently.

The environmental impact of synthesizing and using CAS No. 2228247-11-6 has also been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with broader industry initiatives aimed at promoting environmentally responsible chemical manufacturing practices while maintaining high standards of product quality.

In conclusion,2-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethanimidamide (CAS No. 2228247-11-6) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for designing molecules with diverse biological activities. Advances in synthetic methodologies and computational modeling continue to enhance our understanding of its properties and applications, positioning it as a valuable asset for future therapeutic innovations.

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